

Commercial suppliers and availability of Eugenol acetate-d3.

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Compound of Interest

Compound Name: *Eugenol acetate-d3*

Cat. No.: *B12363930*

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Eugenol Acetate-d3: A Technical Guide for Researchers

Introduction: **Eugenol acetate-d3** is the deuterated stable isotope-labeled form of Eugenol acetate. Eugenol acetate is a natural phenylpropanoid found in essential oils like clove oil and is recognized for its antibacterial, anti-inflammatory, antioxidant, and anticancer properties.^[1] The incorporation of deuterium atoms into the methoxy group of the molecule creates a compound with a higher molecular weight but nearly identical chemical properties to its non-labeled counterpart. This characteristic makes **Eugenol acetate-d3** an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z).^[1] Its use is crucial for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring accurate and precise quantification in complex matrices.^[2]

This guide provides an in-depth overview of the commercial availability, technical specifications, biological activity, and experimental applications of **Eugenol acetate-d3** for researchers and professionals in drug development and analytical science.

Commercial Availability and Technical Specifications

Eugenol acetate-d3 is available from specialized chemical suppliers that focus on stable isotope-labeled compounds and analytical standards. The primary supplier identified is

MedChemExpress (MCE). Other suppliers like Toronto Research Chemicals (TRC) are market leaders in deuterium-enriched materials and may offer it as a stock or custom synthesis product.[\[3\]](#)

Data Presentation: Supplier and Product Specifications

The following table summarizes the key technical data for **Eugenol acetate-d3**. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Parameter	Value	Source
Synonyms	Acetyleugenol-d3, [4-prop-2-enyl-2-(trideuteriomethoxy)phenyl] acetate	[1]
CAS Number	Not available; non-deuterated is 93-28-7	
Molecular Formula	C ₁₂ H ₁₁ D ₃ O ₃	PubChem
Molecular Weight	~209.26 g/mol	PubChem
Purity	Typically ≥98% (for analogous compounds)	[4]
Isotopic Enrichment	(d ₃) >99% (Typical for high-quality standards)	
Physical Form	Solid or neat liquid	
Storage	Recommended: -20°C or -80°C for long-term storage	
Solubility	Soluble in DMSO, Acetonitrile, Methanol	[5] [6]
Primary Supplier	MedChemExpress (Cat. No. HY-W014612S)	[1]

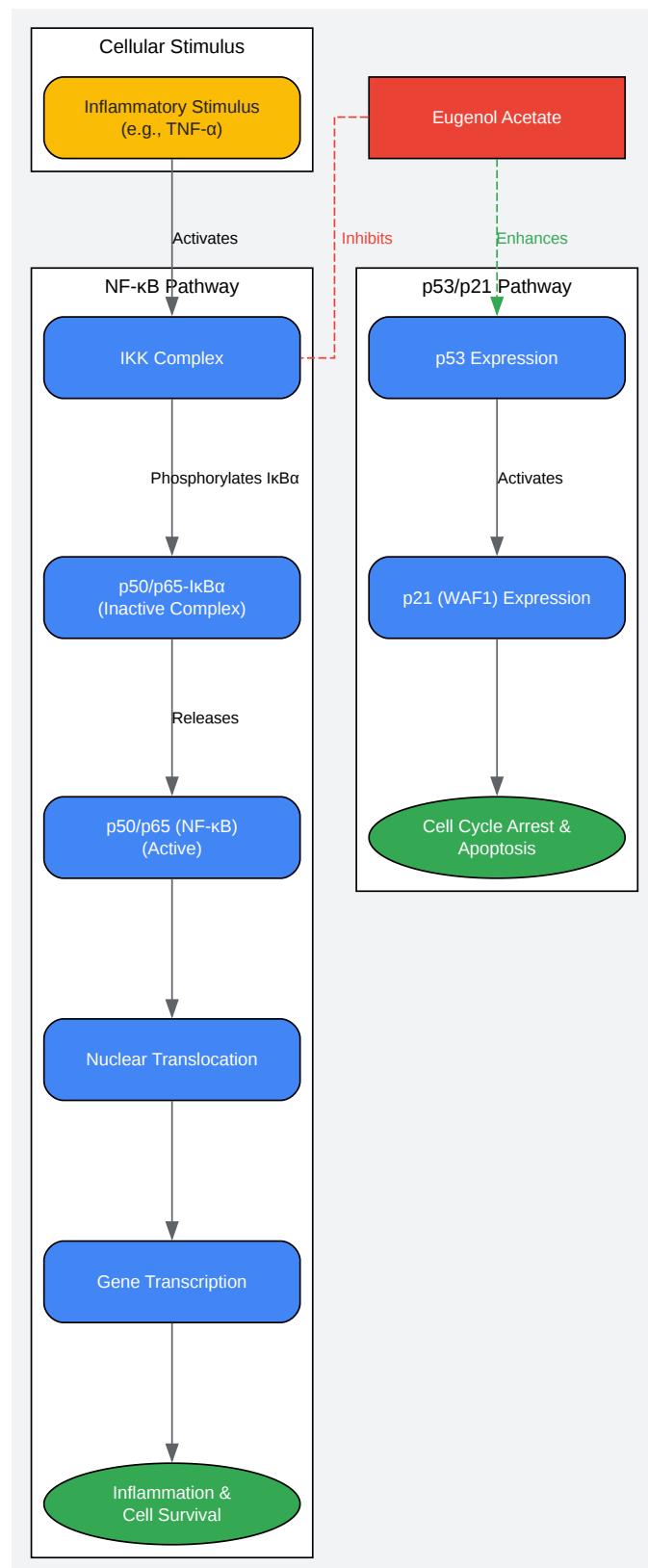
Biological Activity and Signaling Pathways

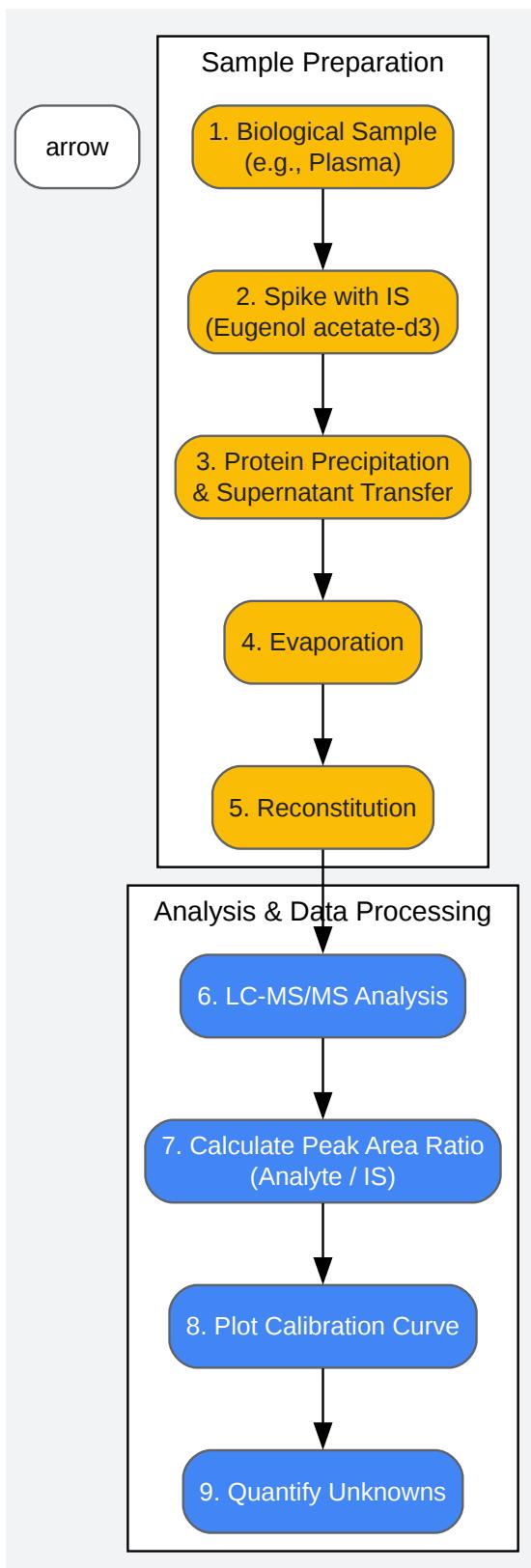
The biological activity of **Eugenol acetate-d3** is considered identical to that of unlabeled Eugenol acetate. Its primary mechanisms of action relevant to cancer and inflammation research involve the modulation of key cellular signaling pathways.

1. Inhibition of NF-κB Signaling Pathway: Eugenol acetate has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.^{[1][7]} NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.^[8] In many cancer cells, this pathway is constitutively active. Eugenol acetate can suppress the activation of the IKK complex and inhibit the phosphorylation of IκB α , which prevents the release and nuclear translocation of the active p50/p65 NF-κB heterodimer.^[9] This blockade leads to the downregulation of pro-inflammatory and pro-survival genes.^[10]

2. Upregulation of p53 and p21: Eugenol acetate also enhances the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21(WAF1).^{[1][5]} The p53 protein plays a critical role in preventing tumor formation by inducing cell cycle arrest, apoptosis, and senescence.^[11] Upregulation of p53 and its downstream target p21 leads to an arrest in the cell cycle, thereby inhibiting cancer cell proliferation.^{[11][12]} This action can occur in both a p53-dependent and independent manner.^[13]

Visualization of Signaling Pathways



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